molecular formula C20H23N7 B6459326 2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2549035-35-8

2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

Cat. No.: B6459326
CAS No.: 2549035-35-8
M. Wt: 361.4 g/mol
InChI Key: FHSHLYIVCQWFLN-UHFFFAOYSA-N
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Description

2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a complex heterocyclic compound that features a quinoxaline core linked to a pyrimidine ring via a piperazine bridge, with a pyrrolidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting pyrrolidine with 2-chloropyrimidine in the presence of a base such as potassium carbonate.

    Formation of the piperazine bridge: The pyrimidine derivative is then reacted with piperazine under reflux conditions to form the piperazine bridge.

    Formation of the quinoxaline core: The final step involves the condensation of the piperazine-pyrimidine intermediate with a quinoxaline derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrimidine ring.

Scientific Research Applications

2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Comparison with Similar Compounds

Similar Compounds

    2-(pyrrolidin-1-yl)pyrimidine: A simpler analogue with similar pharmacological properties.

    Piperazine derivatives: Compounds with a piperazine core that exhibit a range of biological activities.

    Quinoxaline derivatives: Compounds with a quinoxaline core that are studied for their potential as therapeutic agents.

Uniqueness

2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is unique due to its combination of three distinct heterocyclic moieties, which may confer a unique spectrum of biological activities and therapeutic potential. This structural complexity allows for multiple points of interaction with biological targets, potentially leading to enhanced efficacy and selectivity in therapeutic applications.

Properties

IUPAC Name

2-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7/c1-2-6-17-16(5-1)22-15-19(23-17)26-13-11-25(12-14-26)18-7-8-21-20(24-18)27-9-3-4-10-27/h1-2,5-8,15H,3-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSHLYIVCQWFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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